molecular formula C21H25N3O2 B11222855 2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11222855
M. Wt: 351.4 g/mol
InChI Key: DUUFRPHORZVKMO-UHFFFAOYSA-N
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Description

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound with a unique structure that includes a piperidine ring and a hexahydrocinnolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the piperidine ring, followed by the introduction of the phenyl group and the hexahydrocinnolinone core. Reaction conditions may vary, but common methods include:

    Cyclization reactions: to form the piperidine ring.

    Aldol condensation: to introduce the phenyl group.

    Hydrogenation: to reduce double bonds and form the hexahydrocinnolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-OXO-2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE
  • 2-[2-OXO-2-(4-ETHYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE

Uniqueness

What sets 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE apart from similar compounds is its specific structural features, such as the phenyl group attached to the piperidine ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H25N3O2/c25-20-14-18-8-4-5-9-19(18)22-24(20)15-21(26)23-12-10-17(11-13-23)16-6-2-1-3-7-16/h1-3,6-7,14,17H,4-5,8-13,15H2

InChI Key

DUUFRPHORZVKMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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